ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Derivatives Ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate plays a crucial role in the synthesis of various chemical compounds. For example, it is used in the Gewald synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans and the Thorpe–Ziegler reaction to create new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines (Paronikyan et al., 2020). These processes are essential for producing novel chemical derivatives with potential applications in various fields including medicinal chemistry.
Anticonvulsant Activity One of the significant applications of these synthesized compounds is in exploring their anticonvulsant activity. Studies have been conducted on the anticonvulsant properties of compounds synthesized from this compound, suggesting their potential utility in medical research and drug development (Paronikyan et al., 2020).
Corrosion Mitigation In the field of material science, derivatives of this compound have been studied for their potential in corrosion mitigation. Research shows that certain pyran derivatives synthesized from this compound can significantly inhibit corrosion in metals, suggesting its utility in developing corrosion-resistant materials (Saranya et al., 2020).
Molecular and Crystal Structure Analysis In the field of crystallography, the molecular and crystal structure of derivatives from this compound has been extensively studied. This research is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Kumar et al., 2018).
Biological Activity Assessment Furthermore, the biological activity of derivatives created from this compound has been a subject of study. For instance, compounds synthesized from it have been evaluated for their inhibitory activities against plant growth, providing insights into potential agricultural applications (Wang et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with ras-related gtpases, particularly rab7 . Rab7 is a key regulator of endosomal maturation and transport, and its dysregulation is associated with several diseases, including neurodegenerative disorders and cancer .
Mode of Action
This means that the compound binds to the same site as the substrate, preventing the substrate from binding and thus inhibiting the protein’s function .
Biochemical Pathways
Given its potential interaction with rab7, it may influence endosomal maturation and transport pathways .
Pharmacokinetics
It is also suggested to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
Similar compounds have been found to reduce class switch dna recombination (csr) in b cells and survival of plasma cells .
Properties
IUPAC Name |
ethyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-15-11(14)9-7-5-12(2,3)16-6-8(7)17-10(9)13/h4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWRQIZZHLEMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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